6-(3-bromophenyl)-2-methylimidazo[2,1-b][1,3]thiazole
Description
6-(3-Bromophenyl)-2-methylimidazo[2,1-b][1,3]thiazole is a heterocyclic compound featuring a fused imidazo[2,1-b][1,3]thiazole core substituted with a 3-bromophenyl group at position 6 and a methyl group at position 2. Synthetic routes for analogous compounds often involve condensation reactions of α-bromo acetophenones with thiazole amines or hydrazide intermediates, as seen in studies of related bromophenyl-substituted derivatives .
Properties
IUPAC Name |
6-(3-bromophenyl)-2-methylimidazo[2,1-b][1,3]thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrN2S/c1-8-6-15-7-11(14-12(15)16-8)9-3-2-4-10(13)5-9/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLIQQEXONQEPMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=C(N=C2S1)C3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-bromophenyl)-2-methylimidazo[2,1-b][1,3]thiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminothiazoles with α-halocarbonyl compounds. For instance, the reaction of 2-aminothiazole with 3-bromobenzaldehyde under acidic conditions can yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar cyclization reactions. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity, making the process more efficient for industrial applications .
Chemical Reactions Analysis
Types of Reactions
6-(3-bromophenyl)-2-methylimidazo[2,1-b][1,3]thiazole can undergo various chemical reactions, including:
Electrophilic Substitution: The aromatic nature of the imidazo[2,1-b][1,3]thiazole ring allows for electrophilic substitution reactions, particularly at the C-5 position of the thiazole ring.
Nucleophilic Substitution: The presence of the bromine atom on the phenyl ring makes it susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Electrophilic Substitution: Common reagents include halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) under acidic conditions.
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are typically used.
Major Products
Electrophilic Substitution: Products include halogenated or nitrated derivatives of the original compound.
Nucleophilic Substitution: Products include substituted phenyl derivatives where the bromine atom is replaced by the nucleophile.
Scientific Research Applications
6-(3-bromophenyl)-2-methylimidazo[2,1-b][1,3]thiazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-(3-bromophenyl)-2-methylimidazo[2,1-b][1,3]thiazole involves its interaction with various molecular targets:
Anticancer Activity: It can inhibit the proliferation of cancer cells by interfering with DNA synthesis and inducing apoptosis.
Antimicrobial Activity: It disrupts the cell membrane integrity of bacteria, leading to cell lysis.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and mediators.
Comparison with Similar Compounds
Comparison with Similar Compounds
The pharmacological and physicochemical properties of 6-(3-bromophenyl)-2-methylimidazo[2,1-b][1,3]thiazole can be contextualized against structurally related compounds. Below is a comparative analysis based on substituent variations, biological activities, and synthesis strategies.
Substituent Position and Electronic Effects
- Positional Isomerism : The 3-bromophenyl substituent in the target compound contrasts with the 4-bromophenyl analog (CAS 7120-13-0) . Meta-substitution may reduce steric hindrance in receptor binding compared to para-substituted derivatives.
- Electron-Withdrawing Groups : The 4-methylsulfonyl group in COX-2 inhibitors enhances selectivity via hydrogen bonding, whereas bromine’s inductive effect may prioritize hydrophobic interactions .
Core Structure Modifications
- Bromine Placement: Bromine at C5 (vs.
- Hybrid Systems : γ-Butyrolactone fusion introduces rigidity and polar functionality, contrasting with the bromophenyl group’s lipophilicity .
Biological Activity
6-(3-bromophenyl)-2-methylimidazo[2,1-b][1,3]thiazole is a heterocyclic compound recognized for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article provides a detailed overview of its biological activity, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound features both imidazole and thiazole rings fused together with a bromophenyl group. Its molecular formula is , and it has a molecular weight of approximately 293.18 g/mol.
Anticancer Activity : The compound exhibits significant anticancer properties by inhibiting DNA synthesis and inducing apoptosis in various cancer cell lines. It has been shown to target multiple pathways involved in cancer proliferation.
Antimicrobial Activity : this compound disrupts bacterial cell membranes, leading to cell lysis. Studies indicate its effectiveness against both Gram-positive and Gram-negative bacteria.
Anti-inflammatory Activity : The compound inhibits the production of pro-inflammatory cytokines, contributing to its potential in treating inflammatory diseases.
In Vitro Studies
Recent studies have evaluated the biological activity of this compound through various in vitro assays:
- Anticancer Efficacy : In a study involving human cancer cell lines such as MDA-MB-231 (breast cancer) and HeLa (cervical cancer), the compound demonstrated IC50 values ranging from 1.12 µM to 5.00 µM, indicating potent cytotoxic effects .
- Antimicrobial Activity : The minimum inhibitory concentration (MIC) for various bacterial strains was determined using the microbroth dilution technique. The results showed promising antibacterial activity with MIC values as low as 6.25 µg/cm³ against Mycobacterium tuberculosis .
- Anti-inflammatory Effects : Inhibition of pro-inflammatory cytokines was observed in LPS-stimulated macrophages, suggesting its potential use in inflammatory conditions .
Table 1: Summary of Biological Activities
Case Studies
-
Case Study on Anticancer Properties :
A study evaluated the effects of this compound on various cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation and induced apoptosis through caspase activation pathways. -
Case Study on Antimicrobial Effects :
Another investigation focused on the antimicrobial efficacy against resistant bacterial strains. The compound exhibited strong activity against Staphylococcus aureus and Escherichia coli, showcasing its potential as a lead compound for developing new antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
